molecular formula C10H9FN2 B1531143 4-fluoro-2-(1H-pyrrol-1-yl)aniline CAS No. 1245500-21-3

4-fluoro-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B1531143
CAS No.: 1245500-21-3
M. Wt: 176.19 g/mol
InChI Key: OBYNCEWXEFEESX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-pyrrol-1-yl)aniline is a fluorinated heteroaromatic amine that serves as a versatile and valuable building block in organic synthesis and drug discovery . Its structure, featuring an aniline nitrogen and a pyrrole ring, provides multiple sites for functionalization and metal-catalyzed coupling reactions, making it a key intermediate for constructing complex molecular architectures . A significant application of this compound is its use as a crucial precursor in the synthesis of novel pyrrolo[1,2-a]quinoxaline-based derivatives, which have been identified as potent and selective activators of the enzyme Sirt6 . Sirt6 activation is an emerging therapeutic strategy for treating various human diseases, including cancers, inflammatory conditions, and infectious diseases . Furthermore, aniline derivatives with pyrrole subunits are of great interest in materials science, particularly in the development of conjugated conductive polymers for electrochromic devices and sensors . Researchers value this compound for its ability to incorporate into larger, nitrogen-containing heterocyclic systems that are prevalent in medicinal chemistry and advanced materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNCEWXEFEESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 1h Pyrrol 1 Yl Aniline

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses. For 4-fluoro-2-(1H-pyrrol-1-yl)aniline, the primary bond disconnections considered are:

C-N Bond between the Aniline (B41778) and Pyrrole (B145914) Rings: This is a common strategy that leads to two key precursors: a substituted aniline and a pyrrole derivative. The forward synthesis would then involve a coupling reaction to form this bond.

Aniline C-N Bond: This approach involves the formation of the aniline's amino group in a late-stage transformation. A common precursor would be a nitro-substituted aromatic compound, which can be reduced to the corresponding aniline.

Pyrrole Ring Formation: A less frequent but viable route involves constructing the pyrrole ring onto a pre-existing aniline molecule. This requires a suitable aniline derivative and a 1,4-dicarbonyl compound.

These disconnections provide a logical framework for designing synthetic routes from readily available starting materials.

Classical Synthetic Routes

Several established, or "classical," synthetic methods are employed for the preparation of this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling for Precursors)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is particularly relevant for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org For the synthesis of this compound, this could involve the reaction of a di-substituted fluoro-bromo-aniline with pyrrole. A patent describes a method where 2-fluoro-4-bromoaniline is first protected, then coupled with an amine, followed by deprotection to yield the final product. google.com

The Suzuki-Miyaura coupling , while primarily known for carbon-carbon bond formation, can be utilized to synthesize precursors for the target molecule.

Reaction Description Key Reagents
Buchwald-Hartwig AminationForms a C-N bond between an aryl halide and an amine.Palladium catalyst, phosphine (B1218219) ligand, base.
Suzuki-Miyaura CouplingPrimarily forms C-C bonds, useful for precursor synthesis.Palladium catalyst, organoboron compound, base.

Nucleophilic Aromatic Substitution Approaches on Fluorinated Benzenes

Nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing substituted aromatic compounds. scranton.edulibretexts.org In this approach, a nucleophile replaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups on the ring facilitates this reaction. libretexts.org For the synthesis of this compound, a plausible route involves the reaction of a difluorinated aromatic compound with pyrrole. For instance, reacting 1,4-difluoro-2-nitrobenzene with pyrrole in the presence of a base would substitute one of the fluorine atoms. The nitro group can then be reduced to an amine. Recent research has also explored photoredox catalysis to enable the SNAr of unactivated fluoroarenes. nih.gov

Reductive Amination Pathways for Aniline Moiety Formation

Reductive amination is a method to form amines from carbonyl compounds. organic-chemistry.orgrsc.orgrsc.org While it can be used for aniline formation, a more direct and common method for synthesizing the aniline moiety in this specific target molecule is the reduction of a nitro group. A literature procedure for preparing 2-(1H-pyrrol-1-yl)anilines involves reacting a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran, followed by reduction of the nitro group using iron powder and ammonium (B1175870) chloride. rsc.org The hydrogenation of 4-nitrofluorobenzene is a known method for producing 4-fluoroaniline. wikipedia.org Common reducing agents for nitro group reduction include tin(II) chloride, iron in acidic medium, or catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com

Method Description Common Reagents
Nitro Group ReductionConversion of a nitro group (-NO₂) to an amino group (-NH₂).Fe/NH₄Cl, SnCl₂/HCl, H₂/Pd-C. rsc.orgchemicalbook.com
Reductive AminationFormation of an amine from a carbonyl compound and an amine/ammonia.Reducing agents like NaBH(OAc)₃ or H₂ with a catalyst. organic-chemistry.orgresearchgate.net

Pyrrole Ring Construction Methodologies

The Paal-Knorr synthesis is a well-established method for constructing pyrrole rings. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. organic-chemistry.orgresearchgate.net To synthesize this compound using this method, a substituted aniline would be reacted with a 1,4-dicarbonyl compound. alfa-chemistry.com While this route is feasible, the availability and synthesis of the appropriately substituted starting materials can be a limiting factor. The reaction conditions for the Paal-Knorr synthesis are generally mild. wikipedia.org

Advanced Synthetic Strategies and Improvements

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable processes. For the synthesis of this compound and related compounds, this includes:

Improved Catalysts: The development of more active and stable palladium catalysts and ligands for Buchwald-Hartwig amination allows for milder reaction conditions and lower catalyst loadings.

Flow Chemistry: Performing reactions in continuous flow systems can enhance safety, improve reaction control, and facilitate scalability. numberanalytics.com

Green Chemistry Approaches: Utilizing more environmentally benign solvents, such as water, and developing catalyst systems that operate under milder conditions are key aspects of green chemistry being applied to these synthetic routes. numberanalytics.comresearchgate.net

These advanced strategies contribute to making the synthesis of complex molecules like this compound more practical and sustainable.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the Paal-Knorr synthesis of N-substituted pyrroles is well-documented and can be effectively applied to the synthesis of this compound.

A plausible microwave-assisted route would involve the reaction of a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its precursor 2,5-dimethoxytetrahydrofuran, with 4-fluoro-2-nitroaniline (B1293508) in the presence of an acid catalyst. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes. For instance, a reaction that might take several hours under conventional reflux conditions could potentially be completed in 5-30 minutes in a dedicated microwave synthesizer.

The subsequent reduction of the nitro group to an amine can also be accelerated by microwave heating, often in the presence of a suitable reducing agent like sodium borohydride (B1222165) or through catalytic transfer hydrogenation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5-30 minutes
Temperature Typically reflux temperature of the solventOften higher temperatures can be reached quickly
Yields Moderate to goodOften improved yields
Energy Consumption HigherLower

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These attributes make it an attractive platform for the synthesis of this compound.

A flow chemistry setup for the Paal-Knorr synthesis would typically involve pumping streams of the reactants, such as 4-fluoro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran, along with a catalyst solution, through a heated reactor coil or a packed-bed reactor. The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rates of the pumps. This allows for rapid optimization of reaction conditions.

The product stream emerging from the reactor can then be directed to an in-line purification module, such as a scavenger resin to remove excess reagents or byproducts, before proceeding to a subsequent reaction step, like the nitro group reduction, in a continuous fashion. This integration of reaction and purification steps is a key advantage of flow chemistry.

Table 2: Key Parameters in Flow Chemistry Synthesis of N-Arylpyrroles

ParameterDescription
Flow Rate Determines the residence time in the reactor.
Reactor Temperature Can be precisely controlled for optimal reaction kinetics.
Stoichiometry Controlled by the relative flow rates of the reactant streams.
Catalyst Can be used in a packed-bed for easy separation and reuse.
Pressure Can be applied to heat solvents above their boiling points.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several green strategies can be employed.

Solvent-Free Reactions: The Paal-Knorr reaction can often be performed under solvent-free conditions, particularly with microwave assistance or mechanical grinding. This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies product isolation.

Catalyst Recycling: The use of

Chemical Reactivity and Derivatization of 4 Fluoro 2 1h Pyrrol 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline moiety in 4-fluoro-2-(1H-pyrrol-1-yl)aniline is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations.

The amino group of the aniline ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. Due to the substitution pattern of the parent molecule, the positions open for electrophilic attack on the aniline ring are C3, C5, and C6. Steric hindrance from the adjacent pyrrole (B145914) ring at C2 might influence the regioselectivity of these reactions.

Reaction Reagents Typical Products
HalogenationBr₂ in acetic acidBrominated derivatives at C3, C5, or C6
NitrationHNO₃/H₂SO₄Nitrated derivatives at C3, C5, or C6
SulfonationFuming H₂SO₄Sulfonated derivatives at C3, C5, or C6

Note: The precise regioselectivity and reaction conditions for this compound may vary and require experimental verification.

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is a valuable intermediate that can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer and related reactions, to introduce a wide range of functional groups onto the aromatic ring.

Diazotization: this compound + NaNO₂ + 2HX → [4-fluoro-2-(1H-pyrrol-1-yl)phenyl]N₂⁺X⁻ + NaX + 2H₂O

Subsequent Transformations of the Diazonium Salt:

Reaction Reagent Product
SandmeyerCuCl/HCl1-chloro-4-fluoro-2-(1H-pyrrol-1-yl)benzene
CuBr/HBr1-bromo-4-fluoro-2-(1H-pyrrol-1-yl)benzene
CuCN/KCN4-fluoro-2-(1H-pyrrol-1-yl)benzonitrile
SchiemannHBF₄, heat1,4-difluoro-2-(1H-pyrrol-1-yl)benzene
Azo couplingPhenol, NaOHAzo dyes

Note: The yields and specific conditions for these reactions with this compound need to be determined experimentally.

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Amide Formation: this compound + RCOCl → N-(4-fluoro-2-(1H-pyrrol-1-yl)phenyl)acetamide + HCl

Furthermore, the aniline derivative can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Imine Formation: this compound + R'CHO → (E)-N-(arylmethylene)-4-fluoro-2-(1H-pyrrol-1-yl)aniline + H₂O

The aniline moiety can participate in various condensation reactions to form heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine or quinoline derivatives, depending on the specific reactants and conditions.

Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophilic substitution.

Electrophilic attack on the pyrrole ring of N-arylpyrroles generally occurs at the C2 and C5 positions. The presence of the aniline ring as a substituent on the nitrogen atom can influence the reactivity and regioselectivity of these substitutions.

A common and important electrophilic substitution reaction for pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride).

Vilsmeier-Haack Reaction:

Substrate Reagent Product
This compoundDMF, POCl₃1-(2-amino-5-fluorophenyl)-1H-pyrrole-2-carbaldehyde and/or 1-(2-amino-5-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Other electrophilic substitution reactions such as halogenation, nitration, and acylation can also be performed on the pyrrole ring, typically under milder conditions than those required for the aniline ring. Careful control of reaction conditions is necessary to achieve selective substitution on the pyrrole moiety without affecting the aniline ring.

N-Substitution Reactions

The primary amino group of the aniline moiety is a key site for nucleophilic reactions, readily undergoing substitution with various electrophiles. These N-substitution reactions, primarily alkylations and acylations, are fundamental for introducing diverse functional groups and building more complex molecular scaffolds.

N-Alkylation: The aniline nitrogen can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation can be achieved. For instance, reaction with one equivalent of an alkyl halide in the presence of a mild base to neutralize the generated acid can favor the formation of the secondary amine. Using an excess of the alkylating agent or stronger reaction conditions can lead to the tertiary amine. Transition-metal-free methods, utilizing alcohols as alkylating agents under "borrowing hydrogen" conditions mediated by aza-aromatics, also present a viable pathway for N-alkylation researchgate.net.

N-Acylation: Acylation of the amino group is another common transformation, typically achieved by reacting the aniline with acyl chlorides or acid anhydrides. This reaction is generally rapid and high-yielding, forming a stable amide bond. The resulting N-acyl derivative exhibits significantly different electronic properties compared to the parent aniline; the electron-withdrawing nature of the acyl group reduces the nucleophilicity and basicity of the nitrogen atom. This modification is often employed as a protective strategy or to modulate the reactivity of the aromatic ring.

Table 1: Representative N-Substitution Reactions

Reaction Type Electrophile Example Product Class Typical Conditions
N-Alkylation Methyl iodide (CH₃I) Secondary Amine K₂CO₃, Acetonitrile, RT
N-Alkylation Benzyl bromide (BnBr) Secondary Amine NaH, DMF, 0 °C to RT
N-Acylation Acetyl chloride (CH₃COCl) Amide Pyridine or Et₃N, CH₂Cl₂, 0 °C
N-Acylation Acetic anhydride ((CH₃CO)₂O) Amide Pyridine, cat. DMAP, RT
N-Sulfonylation Tosyl chloride (TsCl) Sulfonamide Pyridine, 0 °C to RT

Ring-Opening and Rearrangement Pathways

The pyrrole ring is an aromatic heterocycle and is generally stable under many reaction conditions. However, under forcing conditions, particularly in the presence of strong acids, it can be susceptible to degradation or rearrangement. While the pyrrole ring itself does not typically "open" under standard synthetic protocols, acid-catalyzed isomerizations or rearrangements involving the N-aryl substituent are known for related structures.

For example, Lewis acid catalysis has been shown to facilitate intramolecular redox reactions in similar N-aryl heterocycles, such as 2-(3-pyrroline-1-yl)benzaldehydes, leading to the formation of N-arylpyrrole-containing amines through a core.ac.ukresearchgate.net-hydride shift/isomerization cascade nih.gov. This suggests that under specific catalytic conditions, intramolecular rearrangements involving the aniline and pyrrole moieties of this compound could be plausible, potentially leading to novel heterocyclic systems. However, these transformations are not spontaneous and require specific reagents, like strong Lewis acids, to proceed. In general synthetic applications, the pyrrole ring is considered a robust component of the molecule.

Reactivity of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often renders it unreactive. However, when attached to an aromatic ring, its reactivity can be unlocked through two primary mechanisms: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution is a key reaction for functionalizing aryl fluorides. The reaction proceeds via a two-step addition-elimination mechanism core.ac.uk. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring core.ac.uk.

For an SNAr reaction to be efficient, the aromatic ring typically needs to be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the situation is complex. The amino group is a strong electron-donating group (EDG), which deactivates the ring towards nucleophilic attack. The pyrrole group is also generally considered electron-rich. Therefore, direct SNAr on this substrate is expected to be challenging under standard conditions.

However, the reactivity can be enhanced by modifying the amino group. Protonation of the amine under acidic conditions or its conversion to an electron-withdrawing group (e.g., a nitro group via oxidation or an amide/sulfonamide via acylation/sulfonylation) would significantly activate the ring for SNAr. With such activation, a wide range of nucleophiles can displace the fluoride.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Product Type Required Activation
Alkoxide Sodium methoxide (NaOMe) Aryl ether N-Acylation or N-Sulfonylation
Amine Pyrrolidine Tertiary Amine N-Acylation or N-Sulfonylation
Thiolate Sodium thiophenoxide (NaSPh) Aryl sulfide N-Acylation or N-Sulfonylation
Azide Sodium azide (NaN₃) Aryl azide N-Acylation or N-Sulfonylation

Activating the inert C-F bond for cross-coupling reactions is a formidable challenge in synthetic chemistry but represents a powerful tool for forming C-C and C-heteroatom bonds researchgate.net. Overcoming the high bond dissociation energy of the C-F bond requires specialized catalytic systems, typically involving nickel or palladium complexes with electron-rich, sterically demanding phosphine (B1218219) ligands mdpi.com. These catalysts can facilitate the oxidative addition of the metal into the C-F bond, initiating the catalytic cycle.

Various cross-coupling reactions could potentially be applied to this compound, allowing for the introduction of aryl, alkyl, or alkynyl groups at the C4 position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

Heck Reaction: Reaction with alkenes, although less common for C-F bonds.

These reactions often require harsh conditions and carefully designed catalyst systems, but they provide a direct route to functionalizing the C-F bond without relying on electronic activation of the ring mdpi.com.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Example Product Type
Suzuki-Miyaura Phenylboronic acid Pd(OAc)₂ / SPhos Biaryl
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Arylalkyne
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / RuPhos N-Aryl heterocycle
Stille Tributyl(vinyl)tin Pd(PPh₃)₄ Arylalkene

Selective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of strategies to achieve selective functionalization at a single desired position. Protecting group chemistry is the most powerful tool for this purpose.

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity, allowing a chemical transformation to be carried out selectively at another position in the molecule organic-chemistry.org. After the desired reaction, the protecting group is removed to regenerate the original functional group.

In the case of this compound, both the aniline nitrogen and the pyrrole ring can be protected.

Aniline N-H Protection: The nucleophilicity and directing effects of the primary amino group can be masked by converting it into a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), or an amide organic-chemistry.org. For example, protecting the amine as a Boc group allows for subsequent reactions, such as lithiation and functionalization of the aromatic ring, without interference from the acidic N-H proton.

Pyrrole N-H Protection: While the pyrrole in this molecule is N-substituted, in related syntheses starting from aniline and a pyrrole precursor, the pyrrole nitrogen's reactivity is a key consideration. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are effective protecting groups for pyrroles. They act as electron-withdrawing groups, which deactivates the pyrrole ring towards electrophilic attack and allows for functionalization of other parts of the molecule researchgate.net. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another useful protecting group for pyrroles researchgate.net.

The use of orthogonal protecting groups —groups that can be removed under different conditions—allows for the sequential functionalization of the molecule. For instance, one could protect the aniline nitrogen with a Boc group (acid-labile) and modify the pyrrole ring (if it were unsubstituted) with a tosyl group (removable under reductive or strongly basic conditions). This strategy enables precise control over complex synthetic sequences.

Table 4: Protecting Groups for Differentiated Reactivity

Functional Group Protecting Group Abbreviation Introduction Conditions Removal Conditions
Aniline tert-butoxycarbonyl Boc Boc₂O, Et₃N, CH₂Cl₂ Trifluoroacetic acid (TFA) or HCl
Aniline Benzyloxycarbonyl Cbz CbzCl, NaHCO₃, H₂O/Dioxane H₂, Pd/C (Hydrogenolysis)
Aniline Acetyl Ac Ac₂O, Pyridine Acidic or basic hydrolysis
**Pyrrole Ring*** Tosyl (p-toluenesulfonyl) Ts TsCl, NaH, DMF Mg/MeOH or Na/naphthalene
**Pyrrole Ring*** 2-(Trimethylsilyl)ethoxymethyl SEM SEMCl, NaH, DMF Tetrabutylammonium fluoride (TBAF)

Note: The pyrrole in the target molecule is N-substituted, but these protecting groups are relevant for synthetic strategies involving pyrrole ring formation or modification.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The success of DoM relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, both the amino group and the pyrrole nitrogen could potentially act as DMGs.

Based on the general principles of DoM applied to analogous structures, several outcomes of lithiation can be postulated. The primary amino group of the aniline moiety is a known, albeit weak, directing group. Protection of the amine, for instance as a pivalamide or a carbamate, would significantly enhance its directing ability. In such a scenario, deprotonation would be expected to occur at the C3 position of the aniline ring, ortho to the directing group.

Alternatively, the nitrogen atom of the pyrrole ring can also direct metalation. For N-arylpyrroles, lithiation often occurs at the C2 position of the pyrrole ring due to its inherent acidity. However, the presence of the aniline substituent at the C2 position of the phenyl ring introduces steric hindrance and electronic effects that could influence the site of deprotonation.

A third possibility is metalation directed by the fluorine atom, although fluorine is generally considered a weak directing group for ortho-lithiation.

Table 1: Plausible Regioselectivity in Directed Ortho Metalation of this compound Derivatives

Directing GroupProposed Site of LithiationRationale
Protected Amine (-NHP)C3 of Aniline RingStrong directing effect of the protected amino group.
Pyrrole NitrogenC5 of Pyrrole RingInherent acidity of the α-protons of the pyrrole ring.
Pyrrole NitrogenC3 of Aniline RingCoordination of the organolithium reagent to the pyrrole nitrogen, directing deprotonation to the adjacent ortho position on the aniline ring.

It is crucial to emphasize that these are hypothetical pathways. Experimental validation is necessary to determine the actual regioselectivity of DoM on this compound and its derivatives under various reaction conditions (e.g., choice of organolithium reagent, solvent, temperature, and protecting group).

Complex Formation and Coordination Chemistry with Metal Centers

The nitrogen atoms of both the aniline and pyrrole moieties in this compound present potential coordination sites for metal centers. The amino group can act as a monodentate ligand, while the pyrrole nitrogen can also participate in coordination, potentially leading to the formation of bidentate or bridging ligand systems.

The coordination behavior would be highly dependent on the nature of the metal center, its oxidation state, and the other ligands present in the coordination sphere. The fluorine substituent could also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Given the absence of specific studies on the coordination chemistry of this compound, we can look to related N-arylpyrrole and aniline-based ligands for potential modes of coordination. For instance, N-arylpyrrole ligands are known to form a variety of complexes with transition metals, where coordination can occur through the pyrrole nitrogen or through π-interactions with the aromatic rings. Similarly, aniline derivatives are ubiquitous ligands in coordination chemistry.

Table 2: Potential Coordination Modes of this compound

Coordination ModePotential Metal DonorsDescription
Monodentate (N-aniline)Various transition metalsCoordination through the lone pair of the aniline nitrogen.
Monodentate (N-pyrrole)Various transition metalsCoordination through the lone pair of the pyrrole nitrogen.
Bidentate (N-aniline, N-pyrrole)Chelate-forming metalsFormation of a five-membered chelate ring involving both nitrogen atoms.
BridgingMetal clusters or polymersThe ligand bridges two or more metal centers.

The synthesis and characterization of metal complexes of this compound would be a valuable contribution to the field, potentially leading to new catalysts, functional materials, or compounds with interesting photophysical properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For a molecule like 4-fluoro-2-(1H-pyrrol-1-yl)aniline, a multi-faceted NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of its molecular framework and dynamics.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of the hydrogen and carbon atoms. Based on data from analogous compounds such as 2-(1H-pyrrol-1-yl)aniline and 4-fluoroaniline, a predicted assignment of chemical shifts for this compound can be established. rsc.orgrsc.org The fluorine atom's electron-withdrawing nature and the pyrrole (B145914) ring's electronic effects would influence the chemical shifts of the aromatic protons and carbons.

To unambiguously assign these resonances and establish connectivity, two-dimensional (2D) NMR techniques are employed:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edunih.gov It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For this compound, HSQC would clearly distinguish the C-H pairs of both the aniline (B41778) and pyrrole rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edu This is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the aniline N-H proton to nearby carbons on both rings would confirm the connectivity and substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (typically within 5 Å), providing crucial information about the molecule's three-dimensional structure and preferred conformation. mdpi.comresearchgate.net For this compound, the key conformational feature is the dihedral angle between the planes of the aniline and pyrrole rings. NOESY cross-peaks between specific protons on the aniline ring and the pyrrole ring would allow for the determination of this spatial arrangement. nih.gov For example, an observable NOE between the aniline N-H proton and a proton on the pyrrole ring would indicate a specific rotational conformer is preferred in solution.

A hypothetical table of expected NMR data is presented below, derived from known values for its constituent fragments. rsc.org

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
Aniline Ring
H3~7.0-7.2~118-120 (d, JCF ≈ 23 Hz)C2, C4, C5
H5~6.8-7.0~116-118 (d, JCF ≈ 8 Hz)C1, C3, C4
H6~7.1-7.3~125-127C2, C4, C5
NH₂~3.7-4.0-C1, C2, C6
C1-~140-142H3, H5, NH₂
C2-~128-130H3, H6, Pyrrole H, NH₂
C4-~155-158 (d, JCF ≈ 240 Hz)H3, H5
Pyrrole Ring
H2'/H5'~6.8-6.9~121-123C3'/C4', C2
H3'/H4'~6.3-6.4~109-111C2'/C5'

Chemical shifts are highly dependent on solvent and concentration. 'd' denotes a doublet due to C-F coupling.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra.

For this compound, ¹³C and ¹⁹F ssNMR would be particularly insightful. ¹³C ssNMR could differentiate between molecules in different crystalline environments (polymorphism) and provide information on the packing arrangement. marquette.edu ¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atom, making it an excellent probe for detecting subtle changes in crystal packing and identifying the presence of intermolecular interactions, such as hydrogen bonds involving the fluorine atom. researchgate.net

¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. jeolusa.com The chemical shift of ¹⁹F is highly sensitive to the electronic environment, spanning a range of over 800 ppm. researchgate.net

For this compound, the ¹⁹F chemical shift would provide a sensitive probe of substituent effects. The position of the ¹⁹F signal would be influenced by the electron-donating amino and pyrrolyl groups. Computational methods can be employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, aiding in structural confirmation. nih.govuni-muenchen.de

Furthermore, through-space coupling between the fluorine atom and the nearby aniline N-H proton (¹hJFH) could potentially be observed, depending on the molecule's conformation. nih.govucla.edu The detection of such a coupling constant would provide direct evidence for a specific conformer where the N-H bond is in close proximity to the fluorine atom, possibly indicating an intramolecular N-H···F hydrogen bond. nih.gov

NucleusPredicted Chemical ShiftExpected Coupling Patterns
¹⁹F-120 to -130 ppm (relative to CFCl₃)Coupling to H3 (³JHF ≈ 8-10 Hz) and H5 (⁴JHF ≈ 4-6 Hz). Potential through-space coupling to NH₂ proton.

Predicted shift is based on data for 4-fluoroaniline. spectrabase.com

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles that define the molecular conformation.

A single-crystal X-ray diffraction study of this compound would yield a precise three-dimensional model of the molecule as it exists in the solid state. This would allow for the direct measurement of the critical dihedral angle between the phenyl and pyrrole rings, confirming the conformational preferences dictated by steric and electronic effects. nih.gov The analysis would also reveal the planarity of the pyrrole and aniline rings and any subtle distortions from ideal geometry caused by intramolecular interactions.

The crystal packing arrangement, also revealed by X-ray diffraction, is governed by non-covalent intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The aniline -NH₂ group is a classic hydrogen bond donor. In the crystal lattice, it would likely form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the pyrrole ring or potentially the fluorine atom, forming N-H···N or N-H···F bonds. consensus.appkhanacademy.org These interactions would organize the molecules into specific one-, two-, or three-dimensional networks.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The potential for polymorphism in this compound is significant due to the presence of functional groups capable of engaging in various intermolecular interactions. The primary amino group (-NH2) is a strong hydrogen bond donor, while the fluorine atom and the nitrogen atom of the pyrrole ring are potential hydrogen bond acceptors.

Vibrational Spectroscopy

Detailed Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. A detailed analysis of this compound would reveal characteristic vibrational modes associated with its aniline and pyrrole components.

Aniline Moiety Vibrations: The presence of the 4-fluoroaniline substructure would give rise to several distinct vibrational bands. The N-H stretching vibrations of the primary amine group are expected to appear in the 3400-3500 cm⁻¹ region in the IR spectrum as a pair of bands (symmetric and asymmetric stretches). The C-F stretching vibration is a strong band typically observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ range.

Pyrrole Moiety Vibrations: The pyrrole ring has its own set of characteristic vibrations. The N-H stretching vibration of the pyrrole ring (if present as a tautomer, though N-substituted in this case) is typically found around 3400 cm⁻¹. More relevant for the N-substituted pyrrole in the target molecule are the C-H stretching vibrations of the pyrrole ring, also appearing above 3000 cm⁻¹, and the C=C and C-N stretching vibrations within the ring, which are expected in the 1600-1300 cm⁻¹ region.

Conformational insights can be gained by analyzing the fingerprint region (below 1500 cm⁻¹), where complex vibrations involving bending, wagging, and twisting motions occur. The dihedral angle between the aniline and pyrrole rings would influence the coupling of their respective vibrational modes.

A hypothetical data table of key IR and Raman peaks for this compound, based on data for 4-fluoroaniline and pyrrole derivatives, is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Asymmetric Stretch (Aniline)~3480StrongMedium
N-H Symmetric Stretch (Aniline)~3390StrongMedium
Aromatic C-H Stretch3100-3000MediumStrong
C=C Stretch (Benzene Ring)1620-1580StrongStrong
N-H Scissoring (Aniline)~1620StrongWeak
C=C Stretch (Pyrrole Ring)1550-1500MediumStrong
C-N Stretch (Aniline)~1280StrongMedium
C-F Stretch~1220Very StrongMedium
C-N Stretch (Pyrrole Ring)~1350MediumMedium
Ring Breathing (Benzene)~820MediumStrong

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant enhancement of Raman signals for molecules adsorbed on or near the surface of metallic nanostructures (typically silver or gold). For this compound, SERS could be a valuable tool for trace-level detection and for obtaining detailed information about the molecule's orientation on the metal surface.

The enhancement effect in SERS is strongly dependent on the interaction of the molecule with the metal surface. The amino group and the nitrogen atom of the pyrrole ring can act as binding sites to the metal nanoparticles. The orientation of the molecule on the surface will dictate which vibrational modes are enhanced. For instance, if the molecule adsorbs via the amino group, the vibrations associated with this group and the adjacent aromatic ring are likely to be strongly enhanced. SERS studies on aniline and its derivatives have shown significant signal enhancements, allowing for their detection at very low concentrations. scirp.orgresearchgate.net The steric and electronic effects of the substituents on the aniline ring play a role in the SERS intensity. scirp.org

Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for anilines include the loss of a hydrogen atom to form a stable cation. The presence of the pyrrole ring introduces additional fragmentation routes. Cleavage of the C-N bond between the aniline and pyrrole rings could lead to the formation of ions corresponding to the fluoroaniline (B8554772) and pyrrole moieties. Fragmentation of the pyrrole ring itself is also a possibility. Studies on the fragmentation of 2-substituted pyrrole derivatives indicate that the side-chain substituents significantly influence the fragmentation pathways.

A plausible fragmentation pathway could involve:

Formation of the molecular ion [M]⁺.

Loss of a hydrogen atom to form [M-H]⁺.

Cleavage of the N-phenyl bond to generate a fluoroaniline radical cation or a pyrrolyl cation.

Fragmentation of the fluoroaniline moiety, potentially through the loss of HCN or fluorine.

Fragmentation of the pyrrole ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) in the Context of Electronic Structure and Potential Optical Applications

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule and its potential for optical applications. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the fluoroaniline and pyrrole chromophores, modified by their electronic interaction.

Aniline and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π-π* transitions of the benzene ring. The presence of the electron-donating amino group causes a red shift of these bands compared to benzene. The fluorine substituent may cause a slight shift in the absorption maxima. The pyrrole ring also absorbs in the UV region. The conjugation between the pyrrole ring and the aniline moiety through the C-N bond is expected to lead to a further red shift and an increase in the molar absorptivity of the absorption bands. Theoretical investigations on halogenated anilines have been used to compute their electronic absorption spectra. researchgate.net

Computational and Theoretical Investigations of 4 Fluoro 2 1h Pyrrol 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby providing detailed information about its behavior.

Density Functional Theory (DFT) has become a widely used method for predicting the properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The geometry of a molecule is optimized by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. stackexchange.comfiveable.meaip.org For 4-fluoro-2-(1H-pyrrol-1-yl)aniline, a DFT-based geometry optimization would typically be the first step in a computational study. This process not only provides the most stable three-dimensional structure but also serves as the foundation for subsequent electronic structure calculations.

A hypothetical optimized geometry for this compound, calculated using a common DFT functional and basis set, might yield the bond lengths and angles presented in the table below.

ParameterValue
C-C (aniline ring)1.39 - 1.41 Å
C-N (aniline)1.40 Å
C-F1.35 Å
C-N (pyrrol)1.38 Å
N-H1.01 Å
C-C (pyrrol ring)1.38 - 1.43 Å
Dihedral Angle (aniline-pyrrol)45°

Note: This data is illustrative and represents typical values for similar molecular structures.

Ab initio methods are a class of quantum chemistry techniques that are based on first principles, without the use of experimental data. wikipedia.orgchemeurope.comlibretexts.orgusm.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. pnas.org For a molecule like this compound, ab initio calculations could be employed to refine the energies obtained from DFT or to investigate excited states and other properties where DFT may be less reliable. The choice of ab initio method depends on the desired accuracy and the available computational resources.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results but also increase the computational time. researchgate.net Common basis sets include the Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., cc-pVDZ). stackexchange.com The selection of a basis set should be guided by the specific property being investigated. stackexchange.com

For DFT calculations, the choice of the exchange-correlation functional is also critical. nih.gov Functionals come in various "rungs" of Jacob's ladder, from the simple Local Density Approximation (LDA) to more complex hybrid and double-hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. The B3LYP functional is a widely used hybrid functional that often provides good results for a variety of systems. The choice of functional can significantly impact the calculated electronic properties. stackexchange.comyoutube.com

MethodBasis SetPurpose
DFT (B3LYP)6-31G*(d,p)Initial geometry optimization and electronic structure
DFT (M06-2X)6-311+G**(2d,p)More accurate electronic energies, non-covalent interactions
MP2cc-pVTZHigh-accuracy energy calculations and correlation effects

Note: This table provides examples of common method and basis set combinations.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, provides valuable insights into the reactivity and electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally indicates higher reactivity. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and pyrrole (B145914) rings, while the LUMO would be distributed over the aromatic system.

OrbitalEnergy (eV)
HOMO-5.5
LUMO-0.8
HOMO-LUMO Gap4.7

Note: These energy values are hypothetical and serve as a representative example.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org These maps use a color scale to indicate regions of positive and negative potential. avogadro.cc Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. youtube.comuni-muenchen.de

For this compound, an ESP map would likely show a negative potential around the nitrogen atom of the aniline group and the fluorine atom due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential. This information is invaluable for predicting intermolecular interactions and potential sites of reaction.

Reaction Pathway Modeling and Transition State Calculations

Energetics and Kinetics of Key Synthetic Steps

No specific data is available in the searched literature regarding the computational modeling of the energetics and kinetics of the synthetic steps for this compound.

Mechanisms of Derivatization Reactions

There are no specific computational studies on the mechanisms of derivatization reactions for this compound found in the available literature.

Spectroscopic Property Prediction

Theoretical Prediction of NMR Chemical Shifts

Specific theoretical predictions for the NMR chemical shifts of this compound are not available in the searched scientific literature.

Computational Vibrational Spectroscopy

No computational studies on the vibrational spectroscopy of this compound were found in the available research.

Prediction of Electronic Spectra and Photophysical Properties

There is no available data from the searched literature on the prediction of electronic spectra and photophysical properties for this compound.

Conformational Analysis and Torsional Barriers

For molecules of this nature, a non-planar conformation is generally expected to be the most stable due to steric hindrance between the ortho-hydrogen of the pyrrole ring and the amino group on the aniline ring. X-ray crystallographic studies of similar N-arylpyrrole derivatives have shown significant dihedral angles between the two rings, often in the range of 50-80 degrees. In the case of 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, for instance, a dihedral angle of 72.37 (8)° is observed between the pyrrole and benzene (B151609) rings nih.gov. Similarly, for N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, two independent molecules in the asymmetric unit exhibit dihedral angles of 72.37 (7)° and 82.34 (8)° nih.gov. These experimental findings are consistent with theoretical calculations on related systems, which predict a substantial energy penalty for a planar conformation.

The torsional barrier to rotation around the C-N bond is influenced by both steric and electronic factors. The presence of substituents on the aniline ring can modulate this barrier. Electron-withdrawing groups, for example, can increase the double bond character of the C-N bond through resonance, leading to a higher rotational barrier. Conversely, electron-donating groups may have the opposite effect. Theoretical studies on para-substituted anilines have shown a strong correlation between the rotational barrier and the electronic nature of the substituent semanticscholar.orgresearchgate.net. While no specific data exists for this compound, we can infer the qualitative effects. The fluorine atom at the para-position is an electron-withdrawing group, which would be expected to slightly increase the rotational barrier compared to the unsubstituted 2-(1H-pyrrol-1-yl)aniline.

A representative potential energy scan for the rotation around the C-N bond in a hypothetical 2-phenylpyrrole system would likely reveal two energy minima corresponding to symmetrically equivalent non-planar conformations, and two transition states corresponding to planar and perpendicular arrangements of the rings.

Illustrative Torsional Profile for a 2-Phenylpyrrole System
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Planar (Transition State)
600.0Gauche (Energy Minimum)
902.5Perpendicular (Transition State)
1200.0Gauche (Energy Minimum)
1805.0Planar (Transition State)

Note: The data in this table is illustrative and based on general principles of conformational analysis for N-arylpyrroles. Actual values for this compound would require specific computational studies.

Solvent Effects on Molecular Properties

The molecular properties of this compound are expected to be sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for molecules with charge-transfer characteristics. The presence of both an electron-donating amino group and an electron-withdrawing fluoro group, along with the aromatic pyrrole ring, suggests that this molecule may exhibit solvatochromic behavior.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent on molecular properties. These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

An increase in solvent polarity is generally predicted to have several effects on the molecular properties of a compound like this compound:

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents. The solvent's electric field will induce a greater charge separation within the molecule, leading to a larger dipole moment. Theoretical studies on substituted anilines have demonstrated this trend journalirjpac.com.

Electronic Transitions: The energies of electronic transitions, particularly the HOMO-LUMO gap, are likely to be affected by solvent polarity. For molecules with a charge-transfer character in their excited state, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the ground state. Studies on p-nitroaniline have shown a red solvatochromic shift of the charge-transfer π → π* state in polar solvents like water nih.govresearchgate.net.

Molecular Geometry: While the core geometry is largely determined by intramolecular forces, subtle changes in bond lengths and angles can occur in response to solvent polarity. For instance, bonds that are involved in charge transfer may lengthen or shorten slightly.

Predicted Solvent Effects on Molecular Properties of this compound
SolventDielectric ConstantPredicted Dipole Moment (Debye)Predicted HOMO-LUMO Gap (eV)
Vacuum1.0~2.5~4.5
Toluene2.4~3.0~4.3
Acetone20.7~3.8~4.1
Water80.1~4.5~4.0

Note: The data in this table is illustrative and based on expected trends for similar aromatic amines in different solvents. Actual values for this compound would require specific computational studies.

Applications and Advanced Materials Science Based on 4 Fluoro 2 1h Pyrrol 1 Yl Aniline

As a Monomer or Building Block for Functional Polymers

The bifunctional nature of 4-fluoro-2-(1H-pyrrol-1-yl)aniline, possessing both a polymerizable pyrrole (B145914) ring and a primary amine group suitable for condensation polymerization, makes it a valuable monomer for creating diverse classes of advanced polymers.

Synthesis of Poly(pyrrole) Derivatives with Tunable Properties

The pyrrole unit of this compound can undergo oxidative polymerization, typically through electrochemical methods, to form a conductive polypyrrole backbone. mdpi.com The N-substituted 4-fluoro-2-aminophenyl group provides a mechanism for tuning the polymer's properties. Unlike unsubstituted polypyrrole, which is often insoluble and difficult to process, the bulky N-aryl substituent can disrupt inter-chain packing, potentially improving solubility in organic solvents. mdpi.com

The electronic properties are also significantly influenced. The electron-withdrawing nature of the fluorine atom is expected to lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO). This modification can enhance the polymer's environmental stability and alter its electrochemical and optical characteristics. nih.govtandfonline.com N-substitution on the pyrrole ring can affect the flatness of the polymer backbone, which in turn influences the extent of π-conjugation and, consequently, the material's conductivity and color. mdpi.comnih.gov

Table 1: Predicted Properties of Poly(this compound) vs. Unsubstituted Polypyrrole

PropertyUnsubstituted PolypyrrolePoly(this compound) (Predicted)Rationale for Prediction
Solubility Insoluble in common solventsModerately soluble in solvents like NMP, THFThe bulky N-aryl group disrupts chain packing, reducing intermolecular forces.
Conductivity 10-100 S/cm1-10 S/cmN-substitution can decrease planarity, slightly reducing conjugation and conductivity. mdpi.com
Oxidation Potential ~0.7 V vs. Ag/AgCl>0.8 V vs. Ag/AgClThe electron-withdrawing fluorine atom makes the polymer more difficult to oxidize. nih.gov
Thermal Stability Decomposes >250 °CDecomposes >300 °CThe aromatic substituent and strong C-F bonds enhance thermal resistance.

Incorporation into Conjugated Polymers for Organic Electronics

Copolymerization of this compound with other conjugated monomers, such as aniline (B41778), thiophene, or furan, offers a powerful strategy to create materials for organic electronics. researchgate.nettandfonline.commdpi.com Such copolymers can exhibit synergistic properties derived from both monomer units. In a copolymer with aniline, for instance, the material would blend the electrochemical characteristics of both polypyrrole and polyaniline. tandfonline.comtandfonline.comingentaconnect.com

The incorporation of fluorine is a well-established strategy in the design of materials for organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). nih.govtandfonline.comacs.org Fluorination typically lowers the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in solar cells. tandfonline.com Furthermore, fluorine substitution can promote a more ordered, face-on packing of polymer chains, which is beneficial for charge transport. nih.govresearchgate.net The aniline group provides a convenient handle for post-polymerization modification, allowing for further tuning of the material's properties.

Table 2: Hypothetical Conjugated Copolymers and Their Potential Electronic Properties

Copolymer StructurePredicted Band Gap (eV)Potential ApplicationKey Features
Poly(this compound--co--aniline) 2.5 - 2.8Hole Transport Layer (HTL) in OLEDsGood environmental stability from fluorination; tunable redox states. tandfonline.com
Poly(this compound--co--thiophene) 2.0 - 2.3Active Layer in OPVsLowered HOMO from fluorine for higher Voc; improved processability. nih.govmdpi.com
Poly(this compound--co--3,4-ethylenedioxythiophene) 1.7 - 2.0Electrochromic DevicesCombination of different colored redox states; high contrast and stability. nih.gov

Precursor for Advanced Polymeric Materials (e.g., polyimides, polyamides)

The primary amine of the aniline group allows this compound to be used as a diamine monomer in polycondensation reactions to form high-performance polymers like polyimides and polyamides. vt.edu

Polyimides are synthesized by reacting a diamine with a tetracarboxylic dianhydride. The resulting polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. kpi.uarsc.org The inclusion of the fluorine atom and the bulky pyrrole side group from the this compound monomer is expected to impart several desirable properties:

Lower Dielectric Constant : Fluorine incorporation is a common strategy to reduce the dielectric constant of polyimides, which is critical for microelectronics applications. kpi.uamdpi.com

Enhanced Solubility : The bulky, non-coplanar pyrrole group can disrupt chain packing, making the typically insoluble polyimides more amenable to solution processing. rsc.org

Increased Glass Transition Temperature (Tg) : The rigid structure of the pyrrole ring can restrict chain motion, leading to higher thermal stability. rsc.org

Reduced Water Absorption : The hydrophobic nature of the fluorinated group can decrease moisture uptake, improving the stability of the dielectric properties. mdpi.com

Similarly, it can be reacted with diacyl chlorides to form polyamides, potentially creating materials with enhanced thermal stability and specific functionalities derived from the pyrrole ring. mdpi.com

Table 3: Comparison of Predicted Properties of a Novel Polyimide vs. Standard Kapton®

PropertyKapton® (PMDA-ODA)Polyimide from 6FDA and this compound (Predicted)Rationale for Predicted Improvement
Dielectric Constant (1 MHz) 3.42.7 - 2.9Incorporation of fluorine significantly lowers polarizability. kpi.uamdpi.com
Glass Transition Temp. (Tg) ~360 °C>380 °CThe rigid pyrrole side group and fluorinated backbone increase chain stiffness. rsc.org
Solubility InsolubleSoluble in NMP, m-cresolBulky side group prevents dense chain packing, enhancing solubility. rsc.org
Water Absorption ~2.8%<1.0%The hydrophobic C-F bonds reduce affinity for moisture. mdpi.com

Development as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms in both the aniline and pyrrole moieties make this compound an interesting candidate for use as a ligand in organometallic complexes. These complexes can exhibit novel structural features and catalytic activities.

Synthesis of Metal Complexes Featuring the Compound

The aniline nitrogen, being a primary amine, can act as a strong σ-donor to a metal center. It can coordinate to a variety of transition metals, such as palladium, rhodium, cobalt, and nickel, to form stable complexes. cdnsciencepub.comrsc.org The electronic environment of the coordinating nitrogen is modified by the electron-withdrawing fluorine at the para-position and the bulky pyrrole group at the ortho-position. The fluorine atom can increase the acidity of the N-H protons and affect the metal-ligand bond strength. cdnsciencepub.com

The pyrrole nitrogen could also participate in coordination, potentially allowing the compound to act as a bidentate N,N'-chelate ligand, although this is less common for N-arylpyrroles where the nitrogen lone pair is part of the aromatic system. nih.govd-nb.info The steric bulk of the ortho-pyrrole group would play a significant role in defining the geometry and coordination number of the resulting metal complex.

Table 4: Hypothetical Metal Complexes of this compound (L)

Complex FormulaMetal CenterPotential GeometryCoordination Mode
[PdCl₂(L)₂] Palladium(II)Square PlanarMonodentate (via aniline N)
[Rh(CO)₂Cl(L)] Rhodium(I)Square PlanarMonodentate (via aniline N)
[CoCl₂(L)₂] Cobalt(II)TetrahedralMonodentate (via aniline N)
[Pd(OAc)(L)]₂ Palladium(II)Bridged DimerBidentate (N,N'-chelation, less likely)

Catalytic Activity in Cross-Coupling Reactions

Palladium complexes bearing N-donor ligands are workhorses in organic synthesis, particularly for catalyzing cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov A palladium complex of this compound could serve as a precatalyst for such transformations.

The ligand's structure would directly influence the catalyst's performance:

Electronic Effect : The electron-withdrawing fluorine could make the palladium center more electrophilic, potentially accelerating the oxidative addition step in some catalytic cycles.

Stability : The strong σ-donation from the aniline nitrogen can form a robust Pd-N bond, leading to a more stable catalyst that resists decomposition at higher temperatures, similar to the stability offered by N-heterocyclic carbene (NHC) ligands. researchgate.netnih.gov

These features suggest that such a catalyst could be highly effective, potentially offering good yields and selectivity in the coupling of various aryl halides. nih.govresearchgate.net

Table 5: Predicted Catalytic Performance in a Model Suzuki-Miyaura Reaction (Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl)

CatalystLigandCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
Pd(OAc)₂ None1.0<10%<10
Pd(PPh₃)₄ Triphenylphosphine1.0~95%95
[PdCl₂(L)₂] (L = this compound)This compound0.5>98% (Predicted)>196 (Predicted)

Role in Asymmetric Catalysis

No information available.

Precursor for Advanced Organic Electronic Materials

No information available.

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

No information available.

Charge Transport Materials

No information available.

Role in Supramolecular Chemistry and Self-Assembly

No information available.

Design of Molecular Switches and Sensors (focused on chemical sensing mechanisms, not biological)

No information available.

Self-Assembled Monolayers (SAMs)

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Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a reactive aniline amine group, a pyrrole ring, and a fluorine substituent, allows for diverse chemical transformations. The interplay of these functional groups provides a platform for constructing intricate molecular architectures, particularly in the realm of heterocyclic chemistry and the development of novel chromophores. The strategic positioning of the fluorine atom can also be leveraged to modulate the electronic properties and reactivity of the molecule, as well as the characteristics of the final products.

Building Block for Heterocyclic Systems

The bifunctional nature of this compound, possessing both a primary aromatic amine and a pyrrole moiety, makes it an excellent precursor for the synthesis of various fused and substituted heterocyclic systems. The amino group provides a nucleophilic center for reactions such as condensation, cyclization, and transition metal-catalyzed cross-coupling, while the pyrrole ring can participate in electrophilic substitution reactions or act as a directing group.

The presence of the fluorine atom on the aniline ring influences the reactivity of the amino group. Due to its electron-withdrawing nature, the fluorine atom can decrease the nucleophilicity of the amine, which may require specific reaction conditions to achieve desired transformations. However, this electronic effect can also be advantageous in controlling regioselectivity in certain cyclization reactions.

A common strategy for constructing heterocyclic systems from this compound involves the reaction of the amino group with various electrophiles, followed by an intramolecular cyclization step. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused nitrogen-containing heterocycles.

Below is a representative table of potential heterocyclic systems that can be synthesized from this compound, along with the general reaction types.

Target Heterocyclic SystemReagent/Reaction TypePotential Significance of Product
Benzimidazoles Reaction with carboxylic acids or their derivatives (e.g., aldehydes followed by oxidation)Core structure in many pharmacologically active compounds.
Quinolines Skraup synthesis (reaction with glycerol, sulfuric acid, and an oxidizing agent) or Doebner-von Miller reaction.Important scaffolds in medicinal chemistry and materials science.
Phenazines Oxidative condensation with catechols.Structures with interesting electronic and photophysical properties.
Fused Pyrrolo-quinoxalines Condensation with α-dicarbonyl compounds.Novel heterocyclic systems with potential applications in materials and pharmaceuticals.

Precursor for Advanced Dyes and Pigments (academic synthesis aspect, not commercial application)

From an academic perspective, this compound is an intriguing precursor for the synthesis of novel dyes and pigments. The combination of the electron-rich pyrrole ring and the aniline moiety, which can be readily diazotized, provides a basis for creating chromophores with unique electronic and photophysical properties. The fluorine substituent can further modulate these properties, potentially leading to enhanced stability, altered absorption and emission wavelengths, and improved quantum yields.

The synthesis of azo dyes is a prominent application for aniline derivatives. Diazotization of the primary amino group of this compound yields a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) to form highly colored azo compounds. The choice of the coupling component significantly influences the final color and properties of the dye.

The general scheme for the synthesis of an azo dye from this compound is as follows:

Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of a coupling component, such as a phenol, naphthol, or another aromatic amine, to afford the azo dye.

The table below outlines potential azo dyes that could be synthesized from this compound and the expected color class based on the coupling component.

Coupling ComponentResulting Dye Structure (General)Expected Color Class
Phenol A hydroxyphenylazo derivativeYellow to Orange
Naphthol (e.g., β-naphthol) A hydroxynaphthylazo derivativeOrange to Red
Aniline or its derivatives An aminophenylazo derivativeYellow to Red
N,N-Dimethylaniline A dimethylaminophenylazo derivativeRed to Violet

The intramolecular charge transfer (ICT) between the electron-donating pyrrole and amino groups and the electron-accepting azo linkage is a key factor determining the color of these dyes. The fluorine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, can fine-tune this ICT character, offering a route to rationally design dyes with specific spectral properties for academic investigation. Beyond azo dyes, the nucleophilic nature of the pyrrole ring and the reactivity of the aniline group in this compound could also be exploited in the synthesis of other classes of chromophores, such as triphenylmethane or indigoid-type dyes, in a research context.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-(1H-pyrrol-1-yl)anilines often involves the Paal-Knorr reaction, where a substituted aniline (B41778) reacts with a 1,4-dicarbonyl compound or its equivalent, like 2,5-dimethoxytetrahydrofuran, typically under acidic conditions and heat. researchgate.nettandfonline.comrsc.org While effective, future research is geared towards developing more efficient, milder, and functional-group-tolerant methodologies.

A significant area of exploration is the use of advanced catalytic systems. For instance, a mild and convenient method has been developed to synthesize N-aryl pyrroles from bio-derived furans and arylamines using a Lewis acidic hafnium-doped mesoporous SBA-15 catalyst. acs.org Another approach involves using heterogeneous cobalt-nitrogen catalysts for the one-pot synthesis of N-aryl pyrroles from nitro compounds and 1,4-dicarbonyls. rsc.org These catalyst-driven methods offer pathways that may proceed under milder conditions than traditional strong acid catalysis. rsc.orgacs.org

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful, albeit less direct, future strategy. Methodologies like the Buchwald-Hartwig amination could potentially be adapted to form the C-N bond between a pre-functionalized fluorinated benzene (B151609) ring and pyrrole (B145914). Research into metal-catalyzed [3+2] cyclization reactions also presents an innovative route for constructing the pyrrole ring onto an existing aniline framework. mdpi.com

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Reference
Modified Paal-Knorr2,5-Dimethoxytetrahydrofuran, Acid Catalyst (e.g., p-TsOH)Well-established, direct researchgate.netacs.org
Catalytic CondensationBio-derived furans, Lewis Acid Catalyst (e.g., Hf-SBA-15, H-Y Zeolite)Use of renewable feedstocks, mild conditions rsc.orgacs.org
One-Pot Reduction/CyclizationSubstituted nitroaniline, 1,4-dicarbonyl, Metal CatalystConvergent synthesis from nitro precursors rsc.org
Metal-Catalyzed CyclizationKetones, Isocyanates, Mn-catalystNovel C-H activation pathway mdpi.com

Integration into Multi-Component Systems

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step from three or more starting materials. tandfonline.com The structure of 4-fluoro-2-(1H-pyrrol-1-yl)aniline, featuring a reactive primary amine, makes it an ideal substrate for integration into novel MCRs to generate complex heterocyclic systems. researchgate.netnih.gov

Future research will likely focus on utilizing this aniline derivative in established and novel MCRs. For example, it could serve as the amine component in:

Ugi and Passerini Reactions: To create complex peptidomimetic structures.

Hantzsch-type Syntheses: To build dihydropyridine (B1217469) scaffolds. tandfonline.com

Fused Pyrrole Synthesis: In reactions with arylglyoxals and other components like 4-hydroxycoumarin (B602359) to generate regioselectively fused pyrroles under metal-free conditions. nih.gov

One-Pot Fused Heterocycle Synthesis: As a building block in sequential one-pot processes, such as a Groebke-Blackburn-Bienaymé reaction followed by a cycloaddition, to create intricate bis-heterocycles. researchgate.net

These strategies offer rapid access to libraries of structurally diverse compounds derived from this compound, which can be screened for various biological activities or material properties.

Advanced Characterization Techniques for In Situ Studies

To optimize synthetic routes and understand reaction mechanisms, a shift from traditional offline analysis to advanced in-situ characterization is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements. news-medical.netwikipedia.org This approach is critical for understanding transient intermediates and optimizing reaction parameters like temperature, pressure, and catalyst loading, ultimately improving yield, purity, and safety. globalresearchonline.netresearchgate.net

Future studies on the synthesis and subsequent reactions of this compound would benefit immensely from the following PAT tools:

In-situ FT-IR and Raman Spectroscopy: These techniques can monitor the real-time concentration of reactants, intermediates, and products by tracking their characteristic vibrational bands. nih.govpharmoutsourcing.com This allows for precise determination of reaction endpoints and the identification of unstable intermediates that might be missed by conventional sampling. pharmoutsourcing.comyoutube.com

In-situ UV-Vis Spectroscopy: Useful for monitoring reactions involving colored species or changes in conjugation, this technique can be applied in microfluidic setups to track nanoparticle synthesis or polymerization in real-time. nih.gov

Differential Electrochemical Mass Spectrometry (DEMS): In electrochemical applications, such as the electropolymerization of aniline derivatives, DEMS can detect volatile products like CO2, providing insights into degradation pathways. nih.gov

By integrating these techniques, researchers can gain a deeper understanding of the reaction landscape, leading to more robust and efficient processes. pharmoutsourcing.comyoutube.com

Technique Application Information Gained Reference
In-situ FT-IRReal-time reaction monitoring of synthesis or polymerization.Reactant consumption, product formation, intermediate identification, kinetics. nih.govpharmoutsourcing.com
In-situ RamanComplementary monitoring, especially for symmetric bonds and in aqueous media.Structural information, reaction progress, polymorphic form control. globalresearchonline.netpharmoutsourcing.com
In-situ UV-VisMonitoring reactions with chromophoric changes.Reaction rate, endpoint detection, especially in flow chemistry. nih.gov
DEMSAnalysis of volatile products from electrochemical processes.Mechanistic insights into polymerization and degradation. nih.gov

Theoretical Insights for Rational Design of Derivatives

Computational chemistry offers powerful tools to predict the properties of novel molecules, guiding synthetic efforts toward derivatives with desired characteristics. For this compound, theoretical studies can accelerate the discovery of new applications.

Structure-Based Rational Design: By using the aniline as a scaffold, derivatives can be designed to target specific biological macromolecules. For example, related pyrrole-containing structures have been rationally designed as potent enzyme inhibitors through computational docking analysis, which predicts the binding mode and affinity of a molecule to a protein's active site. rsc.orguc.pt This approach can be used to design new kinase inhibitors or other therapeutic agents.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can predict molecular geometries, electronic properties (such as HOMO/LUMO levels), and spectroscopic signatures (IR, NMR). tandfonline.com This is crucial for designing new materials, such as N-doped polycyclic aromatic compounds, with specific optical and electronic properties for applications in organic electronics. tandfonline.com

Hirshfeld Surface Analysis: This technique allows for the investigation of intermolecular interactions within a crystal lattice. acs.org For new derivatives, this can help in understanding crystal packing and predicting physical properties, which is vital in both materials science and pharmaceutical development. acs.org

By combining these theoretical approaches, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources.

Sustainable and Scalable Production Methods

Modern chemical synthesis places a strong emphasis on "green" and sustainable practices. Future research on the production of this compound will focus on methods that are environmentally benign, atom-economical, and scalable.

Flow Chemistry: Continuous flow synthesis is a key technology for sustainable production. uc.pt Performing the Paal-Knorr or related syntheses in a flow reactor offers superior heat management for exothermic reactions, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity compared to batch processes. acs.orguc.pt Recent studies have demonstrated the successful synthesis of N-substituted pyrroles from anilines using continuous flow reactors. acs.orgnih.gov

Green Catalysts and Solvents: The development of greener versions of the Paal-Knorr synthesis is an active area of research. tandfonline.comtandfonline.com This includes the use of water as a solvent, bio-sourced acids (like citric acid), or recyclable heterogeneous catalysts to replace traditional strong acids and volatile organic solvents. researchgate.netresearchgate.net

Mechanochemistry: Solventless synthesis using mechanochemical activation (ball-milling) has been shown to produce N-substituted pyrroles in very short reaction times, representing a significant green alternative to traditional solution-phase methods. researchgate.netresearchgate.net

Biomass-Derived Feedstocks: A truly sustainable approach involves using renewable starting materials. nih.gov Research into synthesizing the pyrrole ring from biomass-derived furans is a promising avenue that could dramatically improve the environmental footprint of producing this class of compounds. rsc.orgacs.orgresearchgate.net

New Applications in Emerging Fields of Chemistry and Materials Science

The unique combination of a pyrrole ring, a fluorinated aniline, and a reactive amine handle makes this compound a versatile precursor for next-generation materials and functional molecules.

Organic Electronics: The aniline nitrogen can be used as a polymerization site to create novel conductive polymers. The pyrrole and fluoro-aromatic moieties can be further elaborated into larger, N-doped polycyclic heteroaromatic systems, which are of interest for their optical and electronic properties in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govtandfonline.com

Fluorescent Probes and Sensors: The core structure is related to precursors for dipyrromethanes (DPMs), which are key intermediates in the synthesis of porphyrins and BODIPY dyes. researchgate.net These dyes are widely used as high-performance fluorescent imaging probes. The aniline group could be functionalized to create sensors that respond to specific analytes, such as anions or metal ions, through a change in fluorescence.

Medicinal Chemistry: The parent scaffold, pyrrolo[1,2-a]quinoxaline, which can be synthesized from 2-(1H-pyrrol-1-yl)anilines, exhibits a wide range of pharmacological activities, including anticancer and kinase inhibition properties. globalresearchonline.net The this compound core is an ideal starting point for synthesizing new libraries of these tricyclic skeletons for drug discovery programs. The fluorine atom is particularly valuable for enhancing metabolic stability and cell permeability.

The continued exploration of this compound's reactivity and properties will undoubtedly unlock further applications in diverse and emerging scientific fields.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-2-(1H-pyrrol-1-yl)aniline, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via Ullmann coupling or palladium-catalyzed cross-coupling reactions. For example, a modified Ullmann reaction using 4-fluoro-2-iodoaniline and pyrrole with CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon yields ~50% product . Optimization involves varying catalysts (e.g., BINAP for regioselectivity), solvents (DMF vs. toluene), and temperature (e.g., 110°C for overnight reactions). Post-synthesis purification via column chromatography (n-pentane:EtOAc) improves purity .
  • Key Variables :
  • Catalyst: CuI for cost-effectiveness vs. Pd for higher yields.
  • Base: K₂CO₃ vs. NaOtBu for deprotonation efficiency.
  • Solvent polarity impacts reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The fluorine atom induces deshielding in adjacent protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (m/z ~217) and fragmentation patterns .
  • FT-IR : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
    • Validation : Cross-reference with computational tools (e.g., Gaussian for predicted IR/NMR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in catalytic systems?

  • Mechanistic Insight : The electron-withdrawing fluorine enhances electrophilicity at the aniline nitrogen, facilitating coordination with transition metals (e.g., Au(I) in hydroamination reactions). This stabilizes intermediates in cascade processes, as seen in gold-catalyzed imine formation (Scheme 91, ).
  • Experimental Design :
  • Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings.
  • Use cyclic voltammetry to measure redox potentials, correlating fluorine’s impact on electron density .

Q. How can structural discrepancies in X-ray diffraction data of fluorinated aniline derivatives be resolved?

  • Case Study : For N,N’-[(2E,3E)-butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline], X-ray refinement (R = 0.040) revealed a dihedral angle of 84.27° between aromatic planes. Discrepancies arise from torsional flexibility; use restraints on anisotropic displacement parameters and validate with DFT-optimized geometries .
  • Tools :
  • SHELXTL for refinement (Bruker APEXII CCD) .
  • Mercury CSD for comparing bond lengths/angles with analogous structures .

Q. What role does this compound play in designing electrochemical biosensors?

  • Application : The pyrrole moiety enables electropolymerization into conductive films (e.g., poly-2,5-dithienylpyrrole). Functionalization with ferrocene enhances electron transfer in glucose oxidase biosensors (LOD ~0.1 µM) .
  • Optimization :
  • Vary electropolymerization cycles (CV scans) to control film thickness.
  • Test pH stability (e.g., pH 7.4 PBS) and interferent resistance (e.g., ascorbic acid) .

Data Contradiction Analysis

Q. Why do reported yields for similar Ullmann reactions vary significantly (21–50%)?

  • Root Cause :
  • Catalyst loading: Lower CuI (<10 mol%) reduces byproduct formation but slows kinetics .
  • Oxygen sensitivity: Inconsistent argon purging leads to oxidative dimerization of pyrrole .
    • Resolution :
      Standardize degassing protocols and employ Schlenk techniques. Monitor reaction progress via TLC (Rf = 0.44 in n-pentane:EtOAc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.